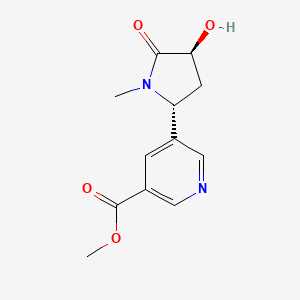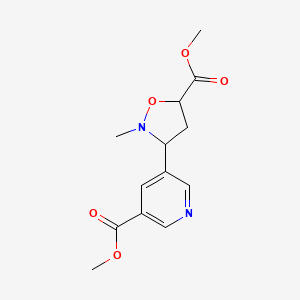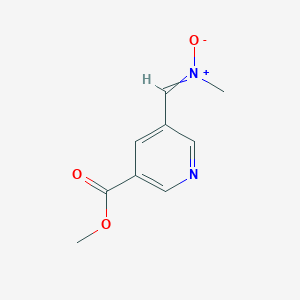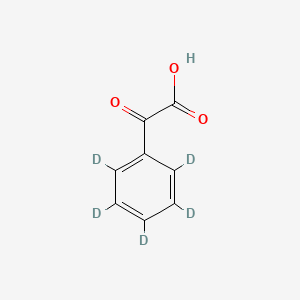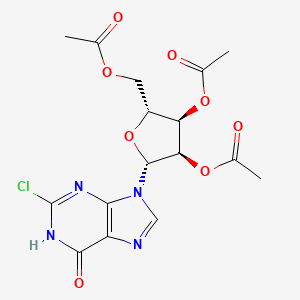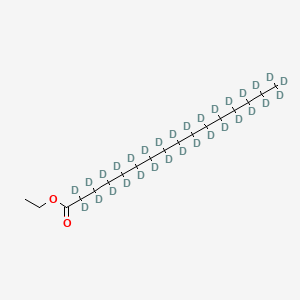
Ethyl Palmitate-d31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Palmitate-d31, also known as Ethyl hexadecanoate-d31, is a deuterium-labeled derivative of Ethyl Palmitate. It is a fatty acid ethyl ester (FAEE) and is used primarily in scientific research. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various analytical and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl Palmitate-d31 is synthesized by esterification of palmitic acid with ethanol in the presence of a catalyst, typically concentrated sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The final product is often subjected to rigorous quality control measures to confirm its isotopic purity and chemical composition .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl Palmitate-d31 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: It can be reduced to yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Palmitic acid.
Reduction: Hexadecanol.
Substitution: Various substituted ethyl palmitates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl Palmitate-d31 is widely used in scientific research due to its unique properties:
Biology: It is used in studies involving lipid metabolism and the role of fatty acids in cellular processes.
Medicine: It helps in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used in the formulation of cosmetics and personal care products as a conditioning agent.
Mecanismo De Acción
Ethyl Palmitate-d31 exerts its effects primarily through its incorporation into lipid bilayers and its interaction with various enzymes involved in lipid metabolism. The deuterium atoms in this compound can alter the metabolic pathways and the pharmacokinetic profiles of the compound, making it a valuable tool in drug development and metabolic studies .
Comparación Con Compuestos Similares
Similar Compounds
Palmitic acid-d31: Another deuterium-labeled fatty acid used in similar research applications.
Oleic acid-d34: A deuterium-labeled unsaturated fatty acid used in lipid metabolism studies.
Stearic acid-d35: A deuterium-labeled saturated fatty acid used in various biochemical studies.
Uniqueness
Ethyl Palmitate-d31 is unique due to its specific structure as an ethyl ester of palmitic acid, which makes it particularly useful in studies involving esterification and lipid metabolism. Its deuterium labeling provides distinct advantages in analytical techniques such as mass spectrometry and NMR, allowing for precise tracking and quantification in complex biological systems .
Propiedades
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNKXNNONJFQO-FNWSWSEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
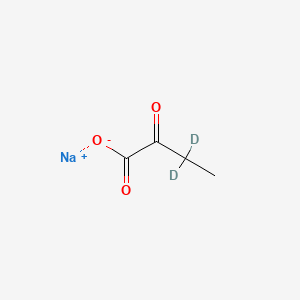
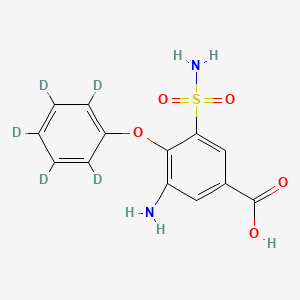
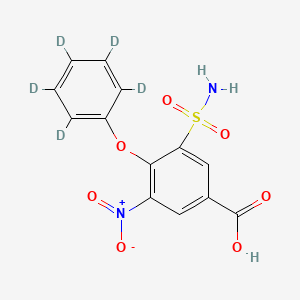
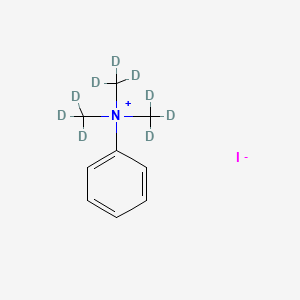

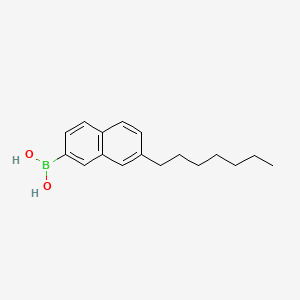
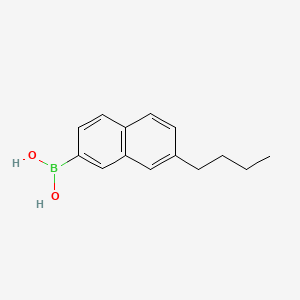
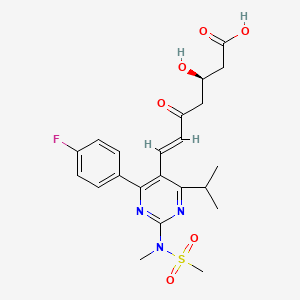
![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
